CTCE-0214

Description

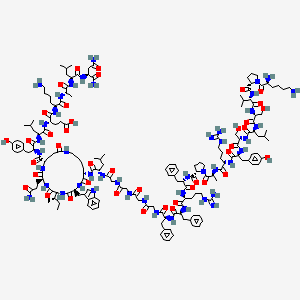

SDF-1alpha peptide analog and CXCR4 agonist; structure in first source

Properties

Key on ui mechanism of action |

CTCE-0214 mimics the activity of the natural chemokine SDF-1 by increasing the level of white blood cells (neutrophils), bleeding prevention cells (platelets) and stem cells (primitive blood forming cells) in the blood. SDF-1 is also believed to work as a traffic controller for infection-fighting white blood cells and progenitor cell migration providing an essential function to combat immunosuppression. |

|---|---|

CAS No. |

577782-52-6 |

Molecular Formula |

C170H254N44O40 |

Molecular Weight |

3554 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,20S)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-20-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-(1H-indol-3-ylmethyl)-3,6,9,14,21-pentaoxo-1,4,7,10,15-pentazacyclohenicosane-11-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C170H254N44O40/c1-15-96(12)141-166(252)198-114(60-63-132(174)219)149(235)196-115(151(237)205-125(81-103-54-58-106(218)59-55-103)158(244)201-120(75-93(6)7)153(239)197-116(62-65-139(226)227)150(236)192-110(46-28-31-67-172)145(231)189-97(13)143(229)200-119(74-92(4)5)154(240)199-117(142(176)228)83-133(175)220)61-64-134(221)181-68-32-29-47-111(147(233)207-127(160(246)212-141)82-104-84-184-109-45-26-25-43-107(104)109)193-152(238)118(73-91(2)3)191-138(225)88-187-136(223)86-185-135(222)85-186-137(224)87-188-144(230)122(77-99-37-19-16-20-38-99)203-159(245)123(78-100-39-21-17-22-40-100)204-148(234)113(49-34-70-183-170(179)180)195-157(243)126(79-101-41-23-18-24-42-101)208-163(249)130-50-35-71-213(130)167(253)98(14)190-146(232)112(48-33-69-182-169(177)178)194-156(242)124(80-102-52-56-105(217)57-53-102)206-161(247)128(89-215)209-155(241)121(76-94(8)9)202-162(248)129(90-216)210-165(251)140(95(10)11)211-164(250)131-51-36-72-214(131)168(254)108(173)44-27-30-66-171/h16-26,37-43,45,52-59,84,91-98,108,110-131,140-141,184,215-218H,15,27-36,44,46-51,60-83,85-90,171-173H2,1-14H3,(H2,174,219)(H2,175,220)(H2,176,228)(H,181,221)(H,185,222)(H,186,224)(H,187,223)(H,188,230)(H,189,231)(H,190,232)(H,191,225)(H,192,236)(H,193,238)(H,194,242)(H,195,243)(H,196,235)(H,197,239)(H,198,252)(H,199,240)(H,200,229)(H,201,244)(H,202,248)(H,203,245)(H,204,234)(H,205,237)(H,206,247)(H,207,233)(H,208,249)(H,209,241)(H,210,251)(H,211,250)(H,212,246)(H,226,227)(H4,177,178,182)(H4,179,180,183)/t96-,97-,98-,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,140-,141-/m0/s1 |

InChI Key |

CDESNZRJTTVORZ-CWBIRLGUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C9CCCN9C(=O)C(CCCCN)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of CTCE-0214: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), a critical chemokine involved in a myriad of physiological processes including immune cell trafficking, hematopoiesis, and inflammation.[1][2] Engineered for enhanced plasma stability, this compound functions as a potent agonist for the C-X-C chemokine receptor 4 (CXCR4).[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development efforts.

Core Mechanism of Action: CXCR4 Agonism

This compound is structurally designed by linking the N-terminal region (residues 1-14) and the C-terminal region (residues 55-67) of SDF-1α with a four-glycine linker.[3] This modification allows it to mimic the biological activity of the endogenous ligand, SDF-1α, by binding to and activating the CXCR4 receptor.[3][4]

Preclinical Data: In Vivo and In Vitro Effects

The functional consequences of this compound's interaction with CXCR4 have been primarily characterized through its anti-inflammatory and hematopoietic effects.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in several murine models of systemic inflammation.[2][3] The tables below summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Murine Inflammation Models

| Model | Animal Strain | This compound Dose and Administration | Key Findings | Reference |

| Lipopolysaccharide (LPS)-Induced Endotoxemia | Male CD-1 Mice | 1-25 mg/kg (intravenous, single dose) | Dose-dependent reduction in plasma TNF-α, with a 93% reduction at the highest dose. No significant effect on plasma IL-6 and IL-10. | [1] |

| Zymosan-Induced Peritonitis | Male CD-1 Mice | 25 mg/kg (intravenous and intraperitoneal) | Significant reduction in plasma TNF-α (53% reduction, p<0.05). No significant effect on IL-6 and IL-10. | [1] |

| Cecal Ligation and Puncture (CLP) | Male CD-1 Mice | 25 mg/kg (subcutaneous, multiple doses) | Significantly reduced mortality. Decreased plasma IL-6, but not TNF-α and IL-10. | [2][3] |

Table 2: In Vitro Anti-Inflammatory Effect of this compound

| Cell Type | Stimulation | This compound Concentration | Key Findings | Reference |

| Bone Marrow-Derived Macrophages (BMDM) | LPS (100 ng/ml) | 28–280 nM | Dose-dependent suppression of LPS-induced IL-6 production. | [2][3] |

Hematopoietic Effects

This compound, as a CXCR4 agonist, influences the trafficking and expansion of hematopoietic progenitor cells (HPCs).

Table 3: Hematopoietic Activity of this compound

| Cell Type | This compound Concentration | Duration | Key Findings | Reference |

| CD34+ cells | 0.01-0.1 ng/mL | 4 days | Increased expansion of CD34+ cell subsets. | [1] |

| Murine Model | Not Specified | Not Specified | Increased circulating HPC concentrations, suggesting a role in mobilization. | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

CTCE-0214: A Technical Guide for Researchers

CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) that acts as a potent agonist for the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical findings, and potential therapeutic applications, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a chemokine CXC receptor 4 (CXCR4) agonist, designed as a peptide analog of SDF-1α. It has demonstrated significant anti-inflammatory activity and is being investigated for its potential in treating conditions such as inflammation, sepsis, and systemic inflammatory syndromes. Furthermore, this compound has shown efficacy in mobilizing hematopoietic stem and progenitor cells (HSPCs), suggesting its utility in stem cell transplantation and regenerative medicine.

Mechanism of Action: CXCR4 Agonism

This compound exerts its biological effects by binding to and activating the CXCR4 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to CXCR4 initiates a cascade of intracellular signaling events. Upon activation, the receptor couples to intracellular heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.

This dissociation triggers downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium levels. These pathways are crucial in regulating a variety of cellular processes such as cell survival, proliferation, and migration. The activation of these signaling cascades is central to the therapeutic effects observed with this compound.

Signaling Pathway Diagram

Caption: this compound activated CXCR4 signaling cascade.

Preclinical Data

Preclinical studies have highlighted the therapeutic potential of this compound in various models of inflammation and in the mobilization of hematopoietic stem cells.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in murine models of systemic inflammation and sepsis.

| Experimental Model | Animal Model | This compound Dose | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced Endotoxemia | Mouse | 1-25 mg/kg (IV) | Dose-dependent reduction in plasma TNF-α. | |

| Zymosan-induced Peritonitis | Mouse | 25 mg/kg (IV & IP) | Significant reduction in plasma TNF-α. | |

| Cecal Ligation and Puncture (CLP) Sepsis | Mouse | 25 mg/kg (SC) | Improved survival; Decreased plasma IL-6. |

Hematopoietic Stem Cell Mobilization

This compound has been shown to be a potent mobilizer of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood.

| Cell Type | In Vitro/In Vivo | This compound Concentration/Dose | Key Findings | Reference |

| CD34+ cells | In vitro | 0.01-0.1 ng/mL | Increased expansion of CD34+ cell subsets. | |

| Hematopoietic Progenitor Cells | In vivo (Mouse) | Not specified | Increased circulating HPC concentrations. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to study the acute inflammatory response.

-

Animals: Male CD-1 mice are typically used.

-

Induction of Endotoxemia: A single intraperitoneal (IP) injection of LPS (e.g., 25 mg/kg) is administered.

-

This compound Administration: this compound is administered intravenously (IV) at specified doses (e.g., 1-25 mg/kg) at a designated time point relative to the LPS challenge.

-

Sample Collection: Blood samples are collected at various time points post-LPS injection (e.g., 90 minutes) via cardiac puncture.

-

Analysis: Plasma levels of pro-inflammatory cytokines, such as TNF-α, are measured using ELISA.

Experimental Workflow: LPS-Induced Endotoxemia

Caption: Workflow for LPS-induced endotoxemia model.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is a clinically relevant model of polymicrobial sepsis.

-

Animals: Male CD-1 mice are used.

-

Surgical Procedure:

-

Mice are anesthetized.

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated below the ileocecal valve.

-

The cecum is punctured once or twice with a needle (e.g., 22-gauge).

-

A small amount of feces is extruded.

-

The cecum is returned to the peritoneal cavity, and the incision is closed.

-

-

This compound Administration: this compound (e.g., 25 mg/kg) is administered subcutaneously at various time points post-CLP (e.g., 2, 18, 26, 42, and 50 hours).

-

Monitoring: Survival is monitored over a period of several days (e.g., 120 hours).

-

Sample Collection and Analysis: Blood samples can be collected to measure plasma cytokine levels (e.g., IL-6).

Structure and Properties

While the precise amino acid sequence and detailed structural characterization of this compound are not widely published in peer-reviewed literature, it is described as a 31-mer analogue of CXCL12. In this analog, the intervening sequence of CXCL12 is deleted, and an α-helix inducible cyclic structure is introduced. This modification is intended to reproduce the intracellular calcium mobilization induced by native CXCL12.

Clinical Development

Information in the public domain regarding the clinical development of this compound is limited. A Phase Ib clinical trial was initiated to evaluate the safety, pharmacodynamics, and pharmacokinetic profile of this compound in healthy adult volunteers. The study was designed to assess single and repeat administrations, as well as the potential synergy with granulocyte colony-stimulating factor (G-CSF). However, the results of this trial have not been widely disseminated in publicly accessible databases or publications.

Conclusion

This compound is a promising CXCR4 agonist with demonstrated preclinical efficacy in models of inflammation and hematopoietic stem cell mobilization. Its ability to modulate the CXCR4 signaling pathway presents a compelling therapeutic strategy for a range of diseases. Further research, particularly the publication of detailed structural information, pharmacokinetic and toxicological data, and the results of clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the ongoing investigation of this compound.

CTCE-0214: A Technical Guide to a Novel CXCR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CTCE-0214, a synthetic peptide agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a key regulator of cellular trafficking, CXCR4 and its endogenous ligand, stromal cell-derived factor-1α (SDF-1α), are implicated in a multitude of physiological and pathological processes, including hematopoiesis, inflammation, and cancer metastasis. This compound, an analog of SDF-1α, has demonstrated significant therapeutic potential in preclinical studies, particularly in the realms of inflammation and hematopoietic stem cell mobilization. This document details the molecular characteristics of this compound, its mechanism of action through CXCR4-mediated signaling pathways, and a summary of its biological effects. Furthermore, it provides detailed experimental protocols for key assays and quantitative data from published studies to facilitate further research and development.

Introduction to this compound

This compound is a proprietary peptide analog of SDF-1α (also known as CXCL12). It is a potent agonist for the CXCR4 receptor, mimicking the biological activities of its endogenous ligand.[1] The development of this compound was driven by the therapeutic potential of modulating the SDF-1α/CXCR4 axis, while addressing the limitations of using the native chemokine, such as its short plasma half-life.

Molecular Structure and Properties

This compound is a 31-mer peptide analog of CXCL12. Its design involves linking the N-terminal region (residues 1-14) and the C-terminal region (residues 55-67) of SDF-1α with a four-glycine linker. To enhance plasma stability, the analog is cyclized between amino acid residues at positions 20 and 24, and two cysteine residues are replaced with alanine and phenylalanine.[2]

Table 1: Molecular Properties of this compound

| Property | Description |

| CAS Number | 577782-52-6[3] |

| Peptide Sequence | KPVSLSYRAPFRFFGGGGLKWIQEYLEKALN-NH2 (Lactam:Lys20-Glu24)[4] |

| Classification | CXCR4 Agonist, SDF-1α Peptide Analog[3] |

| Key Features | Modified for enhanced plasma stability.[2] |

The CXCR4 Receptor and Signaling Pathways

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand SDF-1α or an agonist like this compound, initiates a cascade of intracellular signaling events. These pathways are crucial for a variety of cellular functions, including chemotaxis, cell survival, and proliferation.[5][6] The signaling downstream of CXCR4 can be broadly categorized into G-protein dependent and β-arrestin-mediated pathways.

G-Protein Dependent Signaling

Upon agonist binding, CXCR4 undergoes a conformational change that activates heterotrimeric G-proteins, primarily of the Gαi subtype. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which then modulate the activity of various downstream effectors.

-

Gαi Subunit: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Dimer: The liberated Gβγ dimer can activate several signaling molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway, through the activation of Akt and other downstream effectors, plays a critical role in cell survival and proliferation.[6]

β-Arrestin Mediated Signaling

In addition to G-protein coupling, agonist-bound CXCR4 can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. While initially known for their role in receptor desensitization and internalization, it is now established that β-arrestins can also act as signal transducers, initiating G-protein-independent signaling cascades. For instance, β-arrestin can serve as a scaffold for components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, leading to the regulation of gene expression and cell proliferation.[1][4]

Biological Effects of this compound

Preclinical studies have elucidated a range of biological effects of this compound, primarily centered on its anti-inflammatory properties and its ability to mobilize hematopoietic stem and progenitor cells (HSPCs).

Anti-inflammatory Effects

In murine models of systemic inflammation, this compound has demonstrated significant anti-inflammatory activity.

-

Endotoxemia and MODS: In models of acute endotoxemia induced by lipopolysaccharide (LPS) and multiple organ dysfunction syndrome (MODS) induced by zymosan, this compound significantly suppressed plasma levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[7][8]

-

Sepsis: In a murine model of severe sepsis induced by cecal ligation and puncture (CLP), treatment with this compound improved survival and decreased plasma levels of interleukin-6 (IL-6), a key inflammatory mediator.[7][8]

Table 2: In Vivo Anti-inflammatory Effects of this compound in Murine Models

| Model | Treatment Regimen | Key Findings | Reference |

| LPS-induced Endotoxemia | 1-25 mg/kg this compound (IV, once) | Dose-dependent reduction in plasma TNF-α.[3] | Fan H, et al. 2012 |

| Zymosan-induced MODS | 25 mg/kg this compound (IV at 1 & 3h, IP at 6h) | Significant reduction in plasma TNF-α.[8] | Fan H, et al. 2012 |

| CLP-induced Sepsis | 25 mg/kg this compound (subcutaneous, multiple doses) | Improved survival and decreased plasma IL-6.[8] | Fan H, et al. 2012 |

Effects on Hematopoietic Stem and Progenitor Cells

This compound has shown promise in the context of HSPC mobilization and expansion, which is critical for hematopoietic stem cell transplantation.

-

Mobilization: Administration of this compound in murine models has been shown to increase the concentration of circulating HSPCs.[9]

-

Ex Vivo Expansion: In vitro studies have indicated that while this compound alone may not significantly increase the viability of CD34+ cells, it acts synergistically with other growth factors to enhance their expansion.[9]

-

Chemotaxis: this compound has been shown to induce the migration of CD34+ cells, although at higher concentrations compared to the native SDF-1α.[9]

Table 3: Effects of this compound on Hematopoietic Progenitor Cells

| Assay | Cell Type | Concentration Range | Key Findings | Reference |

| Chemotaxis | Human CD34+ cells | Up to 100 µg/mL | Moderate increase in cell migration at high concentrations.[9] | Faber A, et al. 2007 |

| Ex Vivo Expansion | Human CD34+ cells | Not specified | Synergistic activity with other growth factors.[9] | Li K, et al. 2006 |

| Mobilization | Murine model | Not specified | Increased circulating HPCs.[9] | Zhong R, et al. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vivo Murine Model of Sepsis (Cecal Ligation and Puncture)

This protocol describes the induction of sepsis in mice to evaluate the in vivo efficacy of this compound.

-

Animal Model: Male CD-1 mice (7-8 weeks old) are used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated at a specified distance from the cecal tip to control the severity of sepsis.

-

The cecum is then punctured once or twice with a needle of a specific gauge (e.g., 22-gauge).

-

A small amount of fecal matter is extruded to ensure patency.

-

The cecum is returned to the peritoneal cavity, and the incision is closed.

-

-

This compound Administration: this compound (e.g., 25 mg/kg) or vehicle (PBS) is administered subcutaneously at specified time points post-CLP (e.g., 2, 18, 26, 42, and 50 hours).[8]

-

Outcome Measures:

-

Survival: Monitored for a specified period (e.g., 120 hours).

-

Cytokine Analysis: Blood is collected at a specific time point (e.g., 24 hours) for the measurement of plasma cytokine levels (TNF-α, IL-6, IL-10) by ELISA.[8]

-

Chemotaxis Assay

This assay is used to assess the ability of this compound to induce directed cell migration.

-

Cell Preparation: Human CD34+ hematopoietic progenitor cells are isolated and resuspended in a suitable assay medium.

-

Transwell System: A transwell migration assay is performed using multi-well plates with inserts containing a microporous membrane (e.g., 5 µm pore size).

-

Assay Setup:

-

The lower chamber is filled with medium containing various concentrations of this compound or SDF-1α (as a positive control).

-

The prepared cell suspension is added to the upper chamber.

-

-

Incubation: The plate is incubated for a specified period (e.g., 4 hours) at 37°C in a humidified incubator.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by a fluorescence-based method after labeling the cells with a fluorescent dye.[9]

Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of CXCR4 activation.

-

Cell Preparation: A suitable cell line expressing CXCR4 (e.g., a transfected HEK293 cell line or a leukemia cell line) is plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Assay Procedure:

-

The plate is placed in a fluorescence plate reader with an injection module.

-

Baseline fluorescence is measured.

-

A solution of this compound at various concentrations is injected into the wells.

-

The change in fluorescence intensity is monitored over time.

-

-

Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is calculated. Dose-response curves are generated to determine the EC50 value of this compound.

Conclusion

This compound is a promising CXCR4 agonist with well-documented anti-inflammatory effects and the potential to modulate the hematopoietic system. Its optimized structure confers enhanced stability, making it a viable candidate for therapeutic development. The detailed information on its mechanism of action and the provided experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this novel compound. Future studies should focus on elucidating the precise quantitative pharmacology of this compound and expanding its evaluation in a broader range of preclinical disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. abeomics.com [abeomics.com]

- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CTCE-0214 and the CXCL12/SDF-1α Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CXCL12/SDF-1α signaling pathway, acting primarily through its receptor CXCR4, is a critical regulator of numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. CTCE-0214 is a synthetic peptide analog of CXCL12 designed to act as a potent and stable agonist of the CXCR4 receptor. This document provides a comprehensive technical overview of this compound, its mechanism of action within the CXCL12/SDF-1α pathway, and its therapeutic potential. It includes a summary of preclinical data, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.

Introduction: The CXCL12/SDF-1α Axis

The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1α (SDF-1α), is the primary ligand for the G-protein coupled receptor (GPCR), CXCR4. This signaling axis plays a fundamental role in:

-

Hematopoiesis: Regulating the trafficking and homing of hematopoietic stem cells (HSCs) to the bone marrow.

-

Immune Response: Directing the migration of lymphocytes and other immune cells to sites of inflammation.

-

Embryonic Development: Crucial for the proper development of the cardiovascular, nervous, and hematopoietic systems.

-

Cancer Biology: Implicated in tumor growth, angiogenesis, and the metastasis of various cancers to organs with high CXCL12 expression.[1]

Upon binding of CXCL12 to CXCR4, a conformational change in the receptor activates intracellular signaling cascades. The primary pathway involves the activation of heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits, in turn, trigger downstream effector pathways.

dot

References

An In-depth Technical Guide to CTCE-0214: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTCE-0214 is a synthetic peptide analogue of the natural chemokine Stromal Cell-Derived Factor-1α (SDF-1α). Engineered for enhanced plasma stability, this compound functions as a potent agonist for the C-X-C chemokine receptor type 4 (CXCR4). This guide provides a comprehensive overview of the structure, function, and mechanism of action of this compound, with a focus on its therapeutic potential in inflammation and hematopoietic stem cell mobilization. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The CXCL12/CXCR4 signaling axis is a critical regulator of a wide array of physiological processes, including immune cell trafficking, hematopoiesis, and embryogenesis.[1] Dysregulation of this axis is implicated in various pathologies, such as cancer metastasis and inflammatory diseases. This compound, as a CXCR4 agonist, offers a promising therapeutic avenue by modulating these pathways.[2][3] This document serves as a technical resource, consolidating the current knowledge on this compound.

This compound Structure

This compound is a 31-mer peptide designed to mimic the bioactive domains of SDF-1α while exhibiting improved stability.[1][4]

Key Structural Features:

-

Peptide Analogue: It is a synthetic peptide that links the N-terminal region (residues 1-14) and the C-terminal region (residues 55-67) of human SDF-1α.[4]

-

Glycine Linker: A four-glycine linker connects the two peptide segments.[4]

-

Cyclization: To enhance stability and induce an α-helical structure, a lactam bridge is introduced between Lys20 and Glu24.[2]

-

Amino Acid Substitutions: To further improve plasma stability, two cysteine residues have been replaced.[4]

Amino Acid Sequence: KPVSLSYRAPFRFFGGGGLKWIQEYLEKALN-NH2 (Lactam bridge: Lys20-Glu24)[2]

Function and Mechanism of Action

This compound functions as a CXCR4 agonist, initiating downstream signaling cascades upon binding to the receptor.[2][3][5] The CXCR4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi.[4][6]

Signaling Pathways:

Activation of CXCR4 by this compound leads to the dissociation of the G-protein heterotrimer into Gαi and Gβγ subunits.[4] This event triggers multiple downstream signaling pathways:

-

PI3K/Akt Pathway: The Gβγ subunits can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, which is crucial for cell survival and proliferation.[4][7]

-

PLC/IP3/Ca2+ Pathway: Activation of Phospholipase C (PLC) by the Gβγ subunits results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in various cellular processes, including cell migration.[1][4]

-

MAPK/ERK Pathway: The signaling cascade can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK), which is involved in cell proliferation and differentiation.[6][7]

-

JAK/STAT Pathway: CXCR4 can also activate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway in a G-protein-independent manner, which is important for gene transcription related to cell survival and proliferation.[4]

This compound Signaling Pathway

This compound activated CXCR4 signaling cascade.

Key Functions and Applications

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models.[2][8]

-

Sepsis Models: In murine models of lipopolysaccharide (LPS)-induced shock and zymosan-induced multiple organ dysfunction syndrome, this compound significantly suppressed plasma tumor necrosis factor-alpha (TNF-α) levels.[8] It also improved survival in a cecal ligation and puncture (CLP) model of severe sepsis.[8]

-

Cytokine Modulation: this compound has been shown to dose-dependently suppress LPS-induced IL-6 production in bone marrow-derived macrophages.[8]

Hematopoietic Stem Cell Mobilization and Expansion

This compound plays a role in the trafficking and expansion of hematopoietic progenitor cells (HPCs).

-

Mobilization: Administration of this compound in murine models has been reported to increase the concentration of circulating HPCs.[5][9] A Phase Ia clinical trial showed that this compound was associated with significant increases in total white blood cells and neutrophils.[10]

-

Ex Vivo Expansion: this compound supports the survival of cord blood CD34+ cells and enhances their ex vivo expansion in synergy with other cytokines.[2] It has been shown to increase the expansion of CD34+ cell subsets at concentrations of 0.01-0.1 ng/mL over 4 days.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound.

Table 1: In Vivo Anti-Inflammatory Effects of this compound

| Model | Treatment | Dosage | Outcome | Reference |

| LPS-induced endotoxemia (mice) | This compound (intravenous) | 1-25 mg/kg | Dose-dependent reduction in plasma TNF-α (up to 93% reduction) | [2] |

| Zymosan-induced MODS (mice) | This compound (intraperitoneal/intravenous) | 25 mg/kg | Significant reduction in plasma TNF-α (53% reduction, p<0.05) | [2] |

| Cecal Ligation and Puncture (mice) | This compound | Not specified | Improved survival | [8] |

Table 2: Effects of this compound on Hematopoietic Cells

| Cell Type | Experiment | Concentration/Dose | Outcome | Reference |

| CD34+ cells | Ex vivo expansion | 0.01-0.1 ng/mL (4 days) | Increased expansion of CD34+ cell subsets | [2] |

| CD34+ cells | Transwell migration | Up to 100 µg/mL | Six-fold increase in migration | [5] |

| Healthy Human Volunteers (Phase Ia) | This compound | Highest dose cohort | >300% increase in neutrophils from baseline within 6 hours | [10] |

Experimental Protocols

In Vivo Murine Sepsis Model (LPS-induced)

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[2][8]

-

Animal Model: Male CD-1 mice (7-8 weeks old).

-

Induction of Sepsis: Administer Lipopolysaccharide (LPS) from E. coli at a dose of 25 mg/kg via intraperitoneal injection.

-

Treatment: Administer this compound via intravenous injection at doses ranging from 1 to 25 mg/kg. The timing of administration relative to LPS injection should be optimized for the specific study design (e.g., pre-treatment, co-administration, or post-treatment).

-

Sample Collection: Collect blood samples at specified time points post-LPS injection (e.g., 90 minutes) for cytokine analysis.

-

Analysis: Measure plasma TNF-α, IL-6, and IL-10 levels using enzyme-linked immunosorbent assay (ELISA) kits.

Ex Vivo Expansion of CD34+ Cells

This protocol is based on the reported effects of this compound on hematopoietic progenitor cells.[2]

-

Cell Source: Isolate CD34+ cells from human umbilical cord blood or mobilized peripheral blood using immunomagnetic selection.

-

Culture Medium: Culture cells in a serum-free medium supplemented with a cytokine cocktail known to support HPC expansion (e.g., SCF, TPO, Flt3-L).

-

Treatment: Add this compound to the culture medium at concentrations ranging from 0.01 to 0.1 ng/mL.

-

Incubation: Culture the cells for 4 days at 37°C in a humidified atmosphere with 5% CO2.

-

Analysis: Enumerate the total number of viable cells and analyze the expansion of CD34+ cell subsets using flow cytometry with antibodies against CD34 and other relevant hematopoietic markers.

Experimental Workflow for In Vivo Sepsis Model

Workflow for assessing this compound in a murine sepsis model.

Conclusion

This compound is a well-characterized CXCR4 agonist with a promising preclinical profile. Its enhanced stability and potent bioactivity make it a valuable tool for research into the CXCL12/CXCR4 axis and a potential therapeutic agent for inflammatory conditions and hematopoietic disorders. The data and protocols presented in this guide are intended to support the ongoing investigation and development of this compound and related compounds. Further research is warranted to fully elucidate its therapeutic potential in various clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 5. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

Introduction: The Challenge of Hematopoietic Stem Cell Mobilization

An In-Depth Technical Guide on CTCE-0214 in Hematopoietic Stem Cell Mobilization

Hematopoietic Stem Cell Transplantation (HSCT) is a critical therapeutic procedure for a range of hematologic malignancies and disorders. The success of HSCT hinges on the collection of a sufficient number of hematopoietic stem and progenitor cells (HSPCs). While bone marrow was the traditional source, mobilized peripheral blood stem cells (PBSCs) have become the standard due to easier collection and faster engraftment.[1][2][3] The most common agent used for mobilization is Granulocyte Colony-Stimulating Factor (G-CSF).[1][4] However, G-CSF-based regimens have significant limitations, including a multi-day administration protocol, side effects like bone pain, and a failure to produce optimal stem cell yields in 5-30% of patients.[1][4][5] These drawbacks have spurred the development of novel agents targeting the molecular pathways that anchor HSPCs within the bone marrow (BM) niche.

The CXCR4/SDF-1α Axis: A Key Regulator of HSC Retention

The retention of HSPCs in the bone marrow is actively managed by a complex microenvironment. A pivotal interaction in this process is the binding of the chemokine receptor C-X-C Receptor Type 4 (CXCR4), expressed on the surface of HSPCs, to its ligand, Stromal Cell-Derived Factor-1α (SDF-1α or CXCL12).[1][4][6] SDF-1α is highly expressed by various stromal cells within the BM niche, including osteoblasts and endothelial cells.[1][2] This CXCR4/SDF-1α axis acts as a homing and retention signal, effectively tethering HSPCs within their protective niche.[1][2][4] Disruption of this signaling pathway is a primary mechanism for inducing the rapid egress of HSPCs from the bone marrow into the peripheral circulation.[1][2][7] Agents like Plerixafor (AMD3100), a CXCR4 antagonist, validate this approach by blocking the SDF-1α/CXCR4 interaction to trigger mobilization.[2][8][9]

This compound: A CXCR4 Agonist for HSC Mobilization

This compound is a peptide analog of SDF-1α that functions as a chemokine CXCR4 agonist.[10][11] While intuitively an antagonist would seem necessary for mobilization, a potent agonist can also disrupt the retention axis. The mechanism involves the rapid downregulation and internalization of the CXCR4 receptor on HSPCs following binding by the agonist.[12] This effectively removes the receptor from the cell surface, rendering the HSPC insensitive to the SDF-1α gradient and thereby severing its connection to the bone marrow niche, which leads to its mobilization into the bloodstream.[12]

Detailed preclinical studies on a closely related cyclized CXCR4 agonist peptide, CTCE-0021, have demonstrated the efficacy of this approach. These studies show that a single administration can rapidly mobilize HSPCs and synergizes effectively with G-CSF.[12][13]

References

- 1. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mobilization of hematopoietic stem and progenitor cells using inhibitors of CXCR4 and VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CXCR4 Antagonists as Stem Cell Mobilizers and Therapy Sensitizers for Acute Myeloid Leukemia and Glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The CXCR4 agonist peptide, CTCE-0021, rapidly mobilizes polymorphonuclear neutrophils and hematopoietic progenitor cells into peripheral blood and synergizes with granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of CTCE-0214

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12) and a potent agonist for the C-X-C chemokine receptor 4 (CXCR4). By mimicking the action of the endogenous ligand SDF-1α, this compound activates a cascade of downstream signaling pathways pivotal in cellular processes such as chemotaxis, proliferation, survival, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, with a focus on the Gαi-protein coupled activation of Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, as well as the induction of intracellular calcium mobilization. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the molecular interactions.

Introduction to this compound

This compound is a structurally modified peptide designed to exhibit enhanced plasma stability and a favorable pharmacokinetic profile compared to its natural counterpart, SDF-1α.[1] It is a 31-mer analogue of CXCL12, where the intervening sequence of CXCL12 is deleted and an α-helix inducible cyclic structure is introduced.[2] As a CXCR4 agonist, this compound has demonstrated potential therapeutic applications in various fields, including hematopoietic stem cell (HSC) mobilization, tissue regeneration, and as an anti-inflammatory agent in conditions like sepsis.[3][4][5] Understanding the intricate downstream signaling mechanisms of this compound is crucial for its development as a therapeutic agent.

Core Signaling Pathways of this compound

Upon binding to the G-protein coupled receptor (GPCR) CXCR4, this compound initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, predominantly of the Gαi subtype.[2][5] The dissociation of the Gαi subunit from the Gβγ complex triggers multiple intracellular signaling cascades.

PI3K/Akt Signaling Pathway

The activation of the PI3K/Akt pathway is a central event in this compound-mediated cellular responses. This pathway is critically involved in cell survival, proliferation, and growth.

-

Activation Mechanism: The Gβγ subunit of the activated G-protein directly recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.

-

Downstream Effects: Activated Akt phosphorylates a plethora of downstream targets, leading to:

-

Inhibition of Apoptosis: Phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).

-

Promotion of Cell Survival and Proliferation: Activation of transcription factors like NF-κB and CREB.

-

Regulation of Cell Growth: Activation of the mammalian target of rapamycin (mTOR) pathway.

-

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another major signaling route activated by this compound, primarily regulating cell proliferation, differentiation, and migration.

-

Activation Mechanism: The activation of the MAPK/ERK cascade by CXCR4 agonists can occur through both Gαi and Gβγ subunits. This often involves the activation of small GTPases like Ras, which in turn initiates a phosphorylation cascade: Raf → MEK (MAPK/ERK kinase) → ERK (extracellular signal-regulated kinase).

-

Downstream Effects: Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates various transcription factors, including Elk-1, c-Fos, and c-Myc, leading to the regulation of gene expression involved in cell cycle progression and migration.[2]

Intracellular Calcium Mobilization

This compound binding to CXCR4 also leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in many cellular processes.

-

Activation Mechanism: The Gβγ subunit of the activated G-protein stimulates phospholipase C (PLC), which cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Downstream Effects: The rise in intracellular calcium can activate various calcium-dependent enzymes, such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs), which in turn modulate cellular activities including cell migration and gene expression. This compound has been shown to reproduce the intracellular calcium mobilization induced by CXCL12.[2]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Assay | Concentration Range | Observed Effect | Reference |

| Expansion of CD34+ cells | Human cord blood CD34+ cells | Cell culture | 0.01-0.1 ng/mL | Increased expansion of CD34+ cell subsets over 4 days. | [3] |

| Chemotaxis | Human CD34+ cells | Transwell migration assay | Up to 500 ng/mL | No significant induction of chemotaxis at this concentration range. | [4] |

| Podia Formation | Human CD34+ cells | Morphological analysis | Not specified | Increased podia formation. | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Murine Models

| Model | Treatment | Dosage | Outcome | Reference |

| LPS-induced endotoxemia | Intravenous injection | 1-25 mg/kg | Dose-dependent reduction in plasma TNF-α (up to 93% reduction). No significant effect on IL-6 and IL-10. | [3] |

| Zymosan-induced peritonitis | Intraperitoneal and intravenous injection | 25 mg/kg | Significant reduction in plasma TNF-α (53% reduction). | [3] |

| Cecal Ligation and Puncture (CLP) induced sepsis | Subcutaneous injection | 25 mg/kg | Improved survival. Decreased plasma IL-6. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream signaling of this compound.

Western Blotting for PI3K/Akt and MAPK/ERK Pathway Activation

This protocol describes the detection of phosphorylated (activated) forms of Akt and ERK in response to this compound stimulation.

Materials:

-

Cell line expressing CXCR4 (e.g., Jurkat, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal pathway activation.

-

Treat cells with varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the total protein levels.

-

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium levels using a fluorescent calcium indicator.

Materials:

-

CXCR4-expressing cells

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Cell Loading with Calcium Dye:

-

Harvest and wash cells with HBSS without calcium.

-

Resuspend cells in HBSS containing the calcium-sensitive dye and Pluronic F-127.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells to remove excess extracellular dye and resuspend in HBSS with calcium.

-

-

Measurement of Calcium Flux:

-

Aliquot the dye-loaded cells into a 96-well plate.

-

Measure the baseline fluorescence for a short period using the plate reader or flow cytometer.

-

Add this compound at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2 and Indo-1) over time.

-

Plot the fluorescence change as a function of time to visualize the calcium transient.

-

In Vivo Hematopoietic Stem Cell Mobilization in a Murine Model

This protocol describes a method to assess the ability of this compound to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood in mice.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound

-

Sterile PBS

-

EDTA-coated microtainer tubes for blood collection

-

ACK lysis buffer

-

Flow cytometry antibodies for HSPC markers (e.g., anti-c-Kit, anti-Sca-1, anti-Lineage cocktail)

-

Flow cytometer

Procedure:

-

Animal Treatment:

-

Administer this compound via subcutaneous or intravenous injection at a predetermined dose. Include a vehicle control group (PBS).

-

-

Peripheral Blood Collection:

-

At various time points post-injection (e.g., 1, 2, 4, 6 hours), collect peripheral blood from the mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

-

-

Sample Processing and Staining:

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the remaining white blood cells with PBS containing 2% FBS.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against HSPC surface markers (e.g., Lineage-negative, c-Kit-positive, Sca-1-positive; LSK cells).

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the LSK population to quantify the number of mobilized HSPCs per volume of blood.

-

-

Data Analysis:

-

Compare the number of circulating LSK cells in the this compound-treated groups to the control group to determine the mobilization efficiency.

-

Visualizations of Signaling Pathways and Workflows

This compound Downstream Signaling Pathways

Caption: Downstream signaling pathways activated by this compound binding to CXCR4.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing pathway activation via Western Blot.

Conclusion

This compound represents a promising therapeutic candidate due to its potent agonistic activity on the CXCR4 receptor. A thorough understanding of its downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and calcium mobilization cascades, is fundamental for elucidating its mechanism of action and for the rational design of clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should aim to further quantify the potency of this compound on these pathways and explore the full spectrum of its cellular effects.

References

- 1. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.pbrc.edu [labs.pbrc.edu]

- 6. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CTCE-0214 in Sepsis: A Technical Guide for Researchers

An In-depth Examination of the CXCR4 Agonist CTCE-0214 as a Potential Therapeutic Agent in Sepsis

This technical guide provides a comprehensive overview of this compound, a peptide analogue of the chemokine CXCL12, and its role in the pathophysiology and potential treatment of sepsis. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and visualizes the underlying biological pathways.

Introduction to this compound and Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complex pathophysiology involves a severe inflammatory response, immune dysregulation, and circulatory failure, often leading to multiple organ failure and death. The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1α (SDF-1α), and its primary receptor, CXCR4, play a critical role in immune cell trafficking, inflammation, and hematopoiesis.

This compound is a synthetic peptide analogue of CXCL12, engineered for improved plasma stability. It functions as a potent agonist for the CXCR4 receptor.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent in sepsis by modulating the inflammatory response and enhancing the innate immune system's ability to combat infection.[1][3]

Mechanism of Action: The CXCL12/CXCR4 Signaling Axis

This compound exerts its effects by activating the CXCR4 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound initiates a cascade of intracellular signaling events that are crucial for various cellular functions, including chemotaxis, survival, and proliferation.

Upon activation by this compound, CXCR4 couples to inhibitory G-proteins (Gαi). This leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which in turn trigger multiple downstream signaling pathways.[1][4]

Key downstream pathways include:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit can activate PLC, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).

-

PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival and proliferation.

-

MAPK/ERK Pathway: This pathway is also involved in cell proliferation and differentiation.

It has also been suggested that CXCR4 can be part of a lipopolysaccharide (LPS) sensing complex, potentially modulating Toll-like receptor 4 (TLR4) activation, a key initiator of the septic inflammatory response.[3]

Caption: CXCL12/CXCR4 Signaling Pathway activated by this compound.

Preclinical Efficacy in Sepsis Models

This compound has demonstrated significant therapeutic potential in various preclinical models of sepsis. The primary model used to evaluate its efficacy is the cecal ligation and puncture (CLP) model in mice, which is considered the gold standard for sepsis research as it closely mimics the clinical course of human sepsis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in sepsis models.

Table 1: Effects of this compound on Survival in CLP-Induced Sepsis

| Model | Treatment | Dosage | Administration Route | Survival Rate | Reference |

| Severe CLP (mice) | This compound | 10 mg/kg | Subcutaneous | Significantly increased vs. vehicle | [1] |

| Severe CLP (mice) | This compound + Imipenem | 10 mg/kg (this compound) | Subcutaneous | Significantly increased vs. antibiotics alone | [1] |

Table 2: Effects of this compound on Inflammatory Cytokines

| Model | Cytokine | Treatment | Dosage | Effect | Reference |

| LPS-induced endotoxemia | TNF-α | This compound | 1-25 mg/kg | Dose-dependent reduction (up to 93%) | [3] |

| Zymosan-induced MODS | TNF-α | This compound | 25 mg/kg | ~53% reduction | [3] |

| CLP-induced sepsis | IL-6 | This compound | 25 mg/kg | Significant reduction | [3] |

| LPS & Zymosan models | IL-10 | This compound | 25 mg/kg | No suppression | [3] |

Table 3: Effects of this compound on Neutrophil Function and Bacterial Clearance in CLP-Induced Sepsis

| Parameter | Treatment | Dosage | Outcome | Reference |

| Neutrophil Recruitment (Peritoneal Fluid) | This compound | 10 mg/kg | Increased CD11b+ GR-1+ PMNs | [1] |

| Bacterial Clearance (Peritoneal Fluid) | This compound | 10 mg/kg | >77% reduction in CFU vs. vehicle | [1] |

| Bacterial Clearance (Blood) | This compound | 10 mg/kg | Significant reduction in CFU vs. vehicle | [1] |

| In vitro Phagocytosis | This compound | - | Enhanced phagocytic activity of PMNs | [1] |

| In vitro ROS Production | This compound | - | Increased intracellular ROS in PMNs | [1] |

| In vitro Bacterial Killing | This compound | - | Improved bacterial killing by PMNs | [1] |

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the preclinical evaluation of this compound.

Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is the most widely used experimental model to mimic human sepsis.

-

Animals: Male CD-1 or C57BL/6 mice (8-12 weeks old).

-

Anesthesia: Isoflurane inhalation or intraperitoneal injection of ketamine/xylazine.

-

Surgical Procedure:

-

A 1-2 cm midline laparotomy is performed to expose the cecum.

-

The cecum is ligated with a 3-0 silk suture at a specified distance from the cecal tip (e.g., 5.0 mm for moderate sepsis). The level of ligation determines the severity of sepsis.

-

The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 22-gauge). The needle size and number of punctures also influence sepsis severity.

-

A small amount of fecal content is extruded to ensure patency.

-

The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.

-

-

Fluid Resuscitation: Mice receive subcutaneous administration of pre-warmed normal saline (e.g., 1 ml) immediately after surgery.

-

Analgesia: Buprenorphine (0.05-0.1 mg/kg) is administered subcutaneously post-operatively.

-

This compound Administration: this compound (e.g., 10 mg/kg) or vehicle (PBS) is administered subcutaneously at specified time points post-CLP (e.g., 2, 6, 24, and 48 hours).[1]

-

Antibiotic Treatment: In some studies, antibiotics such as imipenem (25 mg/kg) are co-administered.[1]

-

Monitoring: Survival is monitored for a specified period (e.g., 7 days).

Caption: Experimental Workflow for the Cecal Ligation and Puncture (CLP) Model.

Neutrophil Phagocytosis Assay

This assay measures the ability of neutrophils to engulf bacteria.

-

Neutrophil Isolation: Neutrophils are isolated from bone marrow or peripheral blood of mice.

-

Bacterial Labeling: Bacteria (e.g., E. coli) are labeled with a fluorescent marker (e.g., FITC).

-

Co-incubation: Isolated neutrophils are incubated with the fluorescently labeled bacteria at a specific ratio (e.g., 10:1 bacteria to neutrophil) for a defined period (e.g., 30-60 minutes) at 37°C.

-

Quenching: Extracellular fluorescence is quenched using a quenching agent like trypan blue.

-

Flow Cytometry Analysis: The percentage of neutrophils that have phagocytosed bacteria (FITC-positive neutrophils) and the mean fluorescence intensity are quantified using a flow cytometer.

Bacterial Clearance Assay

This assay quantifies the bacterial load in various tissues.

-

Sample Collection: At a specified time point post-CLP and treatment, samples of peritoneal lavage fluid, blood, and lung homogenates are collected aseptically.

-

Serial Dilutions: The collected samples are serially diluted in sterile PBS.

-

Plating: Aliquots of the dilutions are plated on agar plates (e.g., tryptic soy agar).

-

Incubation: Plates are incubated at 37°C for 24-48 hours.

-

Colony Forming Unit (CFU) Counting: The number of bacterial colonies is counted, and the CFU per ml or per gram of tissue is calculated.

Clinical Development and Future Directions

To date, there have been no specific clinical trials of this compound for the treatment of sepsis. However, a Phase Ib clinical study has been conducted to evaluate the safety, pharmacodynamics, and pharmacokinetic profile of this compound in healthy volunteers, both as a single agent and in combination with Granulocyte-Colony Stimulating Factor (G-CSF). The results of this trial indicated that this compound was associated with significant and dose-dependent increases in total white blood cells and neutrophils.

The robust preclinical data demonstrating the efficacy of this compound in improving survival, enhancing bacterial clearance, and modulating the inflammatory response in sepsis models, coupled with its demonstrated ability to mobilize neutrophils in humans, provides a strong rationale for its further investigation as a potential therapy for sepsis. Future clinical trials in septic patients will be necessary to determine its safety and efficacy in this critical indication.

Conclusion

This compound, a stable CXCR4 agonist, has shown significant promise in preclinical models of sepsis. Its mechanism of action, centered on the CXCL12/CXCR4 signaling axis, leads to beneficial immunomodulatory effects, including enhanced neutrophil function and a more balanced inflammatory response. The compelling preclinical data warrant further investigation into the clinical utility of this compound as a novel therapeutic strategy for sepsis. Drug development professionals and researchers are encouraged to consider the potential of targeting the CXCR4 pathway in the ongoing effort to combat this devastating syndrome.

References

An In-depth Technical Guide to CTCE-0214, a Peptide Analogue of CXCL12

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data for CTCE-0214 is limited. This guide provides a comprehensive overview of this compound based on existing literature and supplements it with data and methodologies from other well-characterized synthetic CXCL12 peptide analogues to offer a thorough technical resource for the evaluation of this class of molecules.

Introduction: The CXCL12/CXCR4 Axis

The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), and its primary receptor, CXCR4, form a critical signaling axis involved in a multitude of physiological and pathological processes.[1][2] This G protein-coupled receptor (GPCR) signaling pathway governs cell trafficking, hematopoiesis, organogenesis, and immune responses.[2][3] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis, inflammation, and HIV-1 infection.[1][4] CXCL12 binding to CXCR4 triggers a cascade of intracellular events, including G-protein activation, calcium mobilization, and activation of downstream pathways like PI3K/Akt and MAPK/ERK, ultimately leading to cellular responses such as chemotaxis, proliferation, and survival.[2][4] A second receptor for CXCL12, CXCR7 (also known as ACKR3), acts primarily as a scavenger receptor, internalizing and degrading CXCL12, thereby modulating its availability for CXCR4.[5]

Given its central role in disease, the CXCL12/CXCR4 axis is a prime target for therapeutic intervention. This has led to the development of various modulators, including small molecules, antibodies, and peptide analogues of CXCL12.[1][6]

This compound: A Synthetic Agonist of CXCR4

This compound is a synthetic peptide analogue of CXCL12 designed to act as a potent agonist at the CXCR4 receptor.[6][7][8] Its structure has been modified from the native CXCL12 to enhance plasma stability, a common limitation of peptide-based therapeutics.[6] this compound has been investigated for its potential in therapeutic areas where stimulation of the CXCL12/CXCR4 pathway is beneficial, such as in modulating immune responses and promoting cell migration.[7][9]

Known Biological Activities

-

CXCR4 Agonism: this compound functions as a CXCR4 agonist, mimicking the action of the endogenous ligand CXCL12.[6][7][8]

-

Calcium Mobilization: It has been shown to reproduce the intracellular calcium mobilization induced by CXCL12, a hallmark of CXCR4 activation.[10]

-

Anti-inflammatory Effects: In vivo studies in murine models of systemic inflammation have demonstrated that this compound can significantly suppress pro-inflammatory cytokines such as TNF-α and IL-6 and improve survival in sepsis models.[7][9]

-

Cell Migration: At high concentrations, this compound has been reported to enhance the migration of CD34+ hematopoietic progenitor cells.[11]

Quantitative Analysis of CXCL12 Peptide Analogues

Due to the limited availability of specific quantitative data for this compound, this section presents a comparative overview of data for the native ligand CXCL12 and other synthetic CXCL12 peptide analogues to provide a framework for the expected potency and efficacy of this class of molecules.

Table 1: Binding Affinity of Selected Ligands to CXCR4

| Ligand | Type | Receptor | Assay Type | Affinity (IC50/Kd/Ki) | Reference |

| CXCL12 (SDF-1α) | Endogenous Agonist | CXCR4 | Radioligand Binding | ~1-10 nM (Kd) | [6] |

| AMD3100 (Plerixafor) | Small Molecule Antagonist | CXCR4 | [¹²⁵I]-SDF-1α Displacement | 13 nM (IC50) | [6] |

| T140 | Peptide Antagonist | CXCR4 | [¹²⁵I]-SDF-1α Displacement | ~1-3 nM (IC50) | [1] |

| BKT140 | Peptide Antagonist | CXCR4 | Competitive Binding | Higher affinity than AMD3100 | [2] |

| ATI-2341 | Pepducin Agonist | CXCR4 | Calcium Mobilization | 194 nM (EC50) | [6] |

Table 2: In Vitro Functional Activity of Selected CXCR4 Ligands

| Ligand | Activity | Assay Type | Cell Line | Potency (EC50) | Reference |

| CXCL12 (SDF-1α) | Agonist | Calcium Mobilization | Various | ~10-100 ng/mL | [12][13] |

| CXCL12 (SDF-1α) | Agonist | Chemotaxis | Jurkat | ~0.3-3.0 nM | [3] |

| ATI-2341 | Agonist | Calcium Mobilization | - | 194 nM | [6] |

Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model

| Model | Treatment | Outcome Measure | Result | Reference |

| Zymosan-induced Peritonitis | This compound (25 mg/kg) | Plasma TNF-α | 53% reduction | [9] |

| Cecal Ligation and Puncture (CLP) | This compound (25 mg/kg) | Survival | Significant improvement | [9] |

| Cecal Ligation and Puncture (CLP) | This compound (25 mg/kg) | Plasma IL-6 | Significant reduction | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CXCL12 peptide analogues. These protocols are based on established methods from the literature and can be adapted for the evaluation of this compound.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation.

Principle: CXCR4 activation by an agonist leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators.[12][14]

Protocol:

-

Cell Culture:

-

Culture a CXCR4-expressing cell line (e.g., Jurkat, U87, or a stably transfected CHO or HEK293 line) in appropriate media.

-

Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a serum-free buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., CXCL12) in the assay buffer.

-

-

Data Acquisition:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Automatically add the compound dilutions to the wells.

-

Record the fluorescence intensity over time (typically 60-120 seconds) to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

-

Normalize the data to the maximum response of the reference agonist.

-

Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant.

Principle: The Boyden chamber or Transwell assay is commonly used. Cells are placed in the upper chamber of a permeable membrane, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane towards the chemoattractant is quantified.[3][15]

Protocol:

-

Cell Preparation:

-

Use a cell type known to express CXCR4 and exhibit chemotaxis (e.g., Jurkat T cells, primary lymphocytes, or neutrophils).

-

Resuspend the cells in serum-free migration medium at a concentration of 2.5 x 10^6 cells/mL.[3]

-

-

Assay Setup:

-

Use a 24-well plate with Transwell inserts (typically with 3-5 µm pores).

-

Add migration medium containing various concentrations of the test compound (e.g., this compound) or a reference chemoattractant (e.g., CXCL12) to the lower wells (600 µL).[3] Include a negative control with medium alone.

-

Add the cell suspension to the upper inserts (100 µL).[3]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time will depend on the cell type.[3]

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the inserts.

-

The cells that have migrated to the lower chamber can be counted using several methods:

-

Flow Cytometry: Aspirate the cells from the lower chamber and count them using a flow cytometer. This is a highly accurate method.[3]

-

Cell Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance.

-

Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein AM) before the assay. After migration, measure the fluorescence in the lower chamber.[15]

-

-

-

Data Analysis:

-

Calculate the number or percentage of migrated cells for each condition.

-

Plot the number of migrated cells against the log of the chemoattractant concentration and fit the data to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 or an agonist like this compound to CXCR4 initiates a series of intracellular signaling events.

Experimental Workflow for Calcium Mobilization Assay

The following diagram illustrates the key steps in performing a calcium mobilization assay.

Experimental Workflow for Chemotaxis Assay

The following diagram outlines the general workflow for a Transwell chemotaxis assay.

Pharmacokinetics and Clinical Development

Information regarding the specific pharmacokinetic profile of this compound is not extensively available in the public domain, other than it has been modified for improved plasma stability.[6] For drug development, key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability would need to be determined through preclinical and clinical studies.